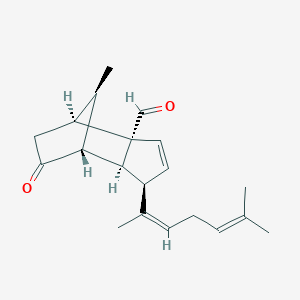

Dictyterpenoid A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26O2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(1S,2S,5R,6S,7R,10R)-10-methyl-5-[(2Z)-6-methylhepta-2,5-dien-2-yl]-8-oxotricyclo[5.2.1.02,6]dec-3-ene-2-carbaldehyde |

InChI |

InChI=1S/C20H26O2/c1-12(2)6-5-7-13(3)15-8-9-20(11-21)16-10-17(22)18(14(16)4)19(15)20/h6-9,11,14-16,18-19H,5,10H2,1-4H3/b13-7-/t14-,15+,16+,18+,19+,20+/m1/s1 |

InChI Key |

UQEZUQNIKSIGBN-BPBWWBTBSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC(=O)[C@H]1[C@H]3[C@@]2(C=C[C@H]3/C(=C\CC=C(C)C)/C)C=O |

Canonical SMILES |

CC1C2CC(=O)C1C3C2(C=CC3C(=CCC=C(C)C)C)C=O |

Synonyms |

dictyterpenoid A |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Elucidation of Dictyterpenoid a

Marine Algal Sources and Geographical Distribution

The primary source of Dictyterpenoid A is brown algae, specifically from the family Dictyotaceae. wikipedia.org This family of algae is known for producing a diverse array of structurally unique terpenoids. mdpi.com Members of the Dictyotaceae family are predominantly found in warmer waters, thriving in tropical and subtropical marine environments. wikipedia.org

Primary Isolation from Dilophus okamurae

This compound was first isolated from the brown alga Dilophus okamurae. mdpi.comnih.gov This seaweed is native to the northwestern Pacific Ocean, with a wide distribution along the coasts of Japan, China, Korea, Taiwan, and the Philippines. mdpi.comnih.govvliz.beresearchgate.net In these regions, it typically grows on sublittoral rocky substrata at depths ranging from 0.5 to 35 meters. nih.govvliz.be

Presence in Related Algal Species within Dictyotaceae (e.g., Rugulopteryx okamurae)

Taxonomically, Dilophus okamurae has been reclassified and is often referred to as Rugulopteryx okamurae. mdpi.comnih.gov This species has become recognized as an invasive seaweed in European waters, particularly in the Strait of Gibraltar and the Mediterranean Sea. mdpi.comnih.govreabic.net The chemical study of Rugulopteryx okamurae from these invaded regions has also led to the isolation of a variety of diterpenoids. mdpi.comsemanticscholar.orgnih.gov The production of such compounds is believed to play a role in the alga's defense mechanisms against herbivores. nih.gov The geographical distribution of diterpenes within the Dictyotaceae family has been a subject of interest, with studies suggesting a correlation between the diversity of these compounds and the geographical location of the algae. ufpr.brresearchgate.net

Advanced Extraction and Purification Methodologies

The isolation of this compound from its natural algal source involves a multi-step process that begins with extraction, followed by purification to separate the compound from a complex mixture of other metabolites.

Solvent-Based Extraction Techniques for Marine Metabolites

The initial step in isolating this compound and other marine metabolites from algae is typically a solvent-based extraction. rsc.org Common organic solvents used for this purpose include acetone (B3395972), methanol, and diethyl ether. mdpi.comresearchgate.net For instance, fresh specimens of Rugulopteryx okamurae have been extracted using a mixture of acetone and methanol. mdpi.com Following the initial extraction, a liquid-liquid extraction may be performed. In one method, after the evaporation of the initial organic solvent, the remaining aqueous residue is extracted with diethyl ether to partition the compounds of interest into the organic phase. mdpi.com The choice of solvent is crucial as it determines the efficiency and selectivity of the extraction process for different classes of compounds. rsc.orgnih.gov

Table 1: Common Solvents for Marine Metabolite Extraction

| Solvent | Polarity | Typical Use |

| Acetone | Polar aprotic | Initial extraction of a broad range of metabolites |

| Methanol | Polar protic | Often used in combination with other solvents for initial extraction |

| Diethyl Ether | Nonpolar | Used for partitioning less polar compounds from aqueous extracts |

| Chloroform | Nonpolar | Historically used for lipid and terpenoid extraction |

| Hexane (B92381) | Nonpolar | Extraction of highly nonpolar compounds |

Chromatographic Separation Protocols (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Following extraction, the crude extract, which contains a mixture of various compounds, is subjected to chromatographic techniques for purification. nih.gov Column chromatography is often employed as an initial separation step. mdpi.com The extract is passed through a column packed with a stationary phase, and different compounds are eluted using a gradient of solvents, such as mixtures of hexane and diethyl ether. mdpi.com

For finer separation and purification, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are utilized. nih.govpharmdecks.comtricliniclabs.com HPLC uses high pressure to pass the solvent through a column with a packed stationary phase, allowing for high-resolution separation of compounds. tricliniclabs.com TLC involves a stationary phase on a flat plate and is often used for monitoring the progress of a separation or for preliminary analysis. pharmdecks.comtricliniclabs.comreddit.com The separation in these chromatographic methods is based on the differential partitioning of the compounds between the stationary and mobile phases. youtube.comnih.gov

Table 2: Chromatographic Techniques for this compound Purification

| Technique | Principle | Role in Purification |

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | Initial fractionation of the crude extract. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily for qualitative analysis. pharmdecks.comreddit.com | Monitoring fractions from column chromatography and optimizing solvent systems. pharmdecks.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a high-pressure pump to move the mobile phase through a packed column. | Final purification of the isolated compound to achieve high purity. nih.gov |

Spectroscopic Approaches for Structure Determination

Once this compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. msu.eduwordpress.comlibretexts.orglibretexts.org Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum help to identify the different types of protons and carbons and their connectivity. libretexts.org

Mass spectrometry (MS) is another crucial technique that provides information about the molecular weight and elemental composition of the compound. jchemrev.comnih.gov The fragmentation pattern of the molecule in the mass spectrometer can also offer valuable clues about its structure. nih.govresearchgate.net

While not explicitly detailed for this compound in the provided context, X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule. nih.govwikipedia.orgnih.govlibretexts.orgyoutube.com This method requires the compound to be in a crystalline form. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern, which can be analyzed to determine the precise arrangement of atoms in the molecule. nih.govwikipedia.orglibretexts.org

Table 3: Spectroscopic Methods for Structural Elucidation

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. msu.edu |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, and structural information from fragmentation patterns. jchemrev.comnih.gov |

| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.orgnih.govlibretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in determining the intricate structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, and HMBC) techniques were employed to piece together its molecular puzzle.

The ¹H NMR spectrum provided information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum revealed the number and types of carbon atoms present in the molecule.

¹H and ¹³C NMR Data for this compound

Mass Spectrometry (MS) Analysis

Mass spectrometry provided key information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is typically used to determine the precise molecular formula of a new compound. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of the molecule, as weaker bonds tend to break preferentially, generating characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy was utilized to identify the functional groups present in this compound. The absorption of specific frequencies of infrared light corresponds to the vibrational energies of different types of chemical bonds. For instance, the presence of a strong absorption band in the carbonyl region (around 1700 cm⁻¹) would indicate the presence of a C=O group, such as in a ketone or an aldehyde. Other characteristic peaks would reveal the presence of hydroxyl groups (O-H), carbon-carbon double bonds (C=C), and carbon-hydrogen bonds (C-H).

Elucidation of Relative and Absolute Stereochemistry

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For this compound, the relative stereochemistry was likely established using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY or ROESY. These experiments detect protons that are close to each other in space, even if they are not directly connected through bonds. By analyzing the network of NOE correlations, the relative orientation of substituents on the stereocenters can be deduced. The determination of the absolute stereochemistry, which defines the exact spatial orientation of the molecule, often requires more advanced techniques such as X-ray crystallography of a suitable crystal, or chemical correlation to a compound of known absolute configuration.

Biological Activities and Mechanistic Studies of Dictyterpenoid a

Ecological Role as a Feeding Deterrent

The marine environment is a complex arena of survival, where organisms have evolved sophisticated defense mechanisms. du.edu.eglongdom.org Dictyterpenoid A plays a crucial role in the chemical defense strategy of brown algae, primarily by deterring herbivorous predators.

Activity Against Marine Herbivores (e.g., Haliotis discus hannai)

A key aspect of the ecological function of this compound is its effectiveness as a feeding deterrent against various marine herbivores. nih.gov Notably, studies have highlighted its potent activity against the young abalone, Haliotis discus hannai. nih.govreference.md Research has shown that compounds isolated from Dilophus okamurae, including this compound, exhibit significant feeding-deterrent properties against this particular species of abalone. nih.gov This selective pressure exerted by the compound helps to protect the algae from excessive grazing, which is crucial for its survival and proliferation. researchgate.net The feeding habits of Haliotis discus hannai are known to change with their growth, transitioning from biofilms to macroalgae. hatcheryfm.com The presence of deterrents like this compound in macroalgae can therefore significantly influence the foraging behavior of these herbivores.

Impact on Marine Ecosystems and Defense Mechanisms

The presence of chemical deterrents like this compound has a broader impact on the structure and dynamics of marine ecosystems. By mediating seaweed-herbivore interactions, these compounds influence the distribution and abundance of both the algae and the animals that feed on them. nih.gov This form of chemical defense is a widespread strategy among marine macroalgae to fend off consumers. researchgate.net The production of such secondary metabolites is an evolutionary adaptation that contributes to the ecological success of algae species like Rugulopteryx okamurae. The ability of these compounds to deter grazing helps maintain the balance of the ecosystem, preventing overconsumption of primary producers and preserving the habitat for other organisms. The effectiveness of these chemical defenses can be a determining factor in the survival and competitive ability of the algae within their environment. nih.gov

Anti-Inflammatory Properties

Beyond its ecological role, this compound has attracted attention for its potential pharmacological applications, specifically its anti-inflammatory effects. Inflammation is a complex biological response implicated in numerous diseases, and the search for novel anti-inflammatory agents is of significant interest.

Inhibition of Nitric Oxide (NO) Production in Cellular Models (e.g., Bv.2 microglial cells, RAW 264.7 macrophage cells)

A hallmark of inflammation is the overproduction of pro-inflammatory mediators, including nitric oxide (NO). nih.govmdpi.commdpi.com Studies have demonstrated that this compound and related compounds can significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated immune cells. semanticscholar.orgmdpi.com Specifically, in cellular models using murine Bv.2 microglial cells and RAW 264.7 macrophage cells, diterpenoids isolated from Rugulopteryx okamurae have shown potent inhibitory effects on NO production. semanticscholar.orgmdpi.com Microglial cells, the resident immune cells of the central nervous system, and macrophages play a central role in initiating and propagating inflammatory responses. biomolther.orgnih.govplos.org The ability of this compound to suppress NO in these cell lines suggests its potential to mitigate inflammatory processes. semanticscholar.orgmdpi.com

Modulation of Inflammatory Gene Expression (e.g., Nos2, Il1b mRNA)

The anti-inflammatory effects of this compound extend to the genetic level. Research has shown that it can modulate the expression of key inflammatory genes. mdpi.com In both Bv.2 and RAW 264.7 cells stimulated with LPS, certain diterpenoids have been found to strongly inhibit the expression of inducible nitric oxide synthase (Nos2), the enzyme responsible for producing high levels of NO during inflammation. mdpi.comnih.gov Furthermore, these compounds have been observed to significantly decrease the mRNA levels of the pro-inflammatory cytokine interleukin-1 beta (Il1b). mdpi.com Cytokines like IL-1β are critical signaling molecules that drive the inflammatory cascade. nih.gov The downregulation of both Nos2 and Il1b mRNA indicates that this compound can interfere with the inflammatory response at the transcriptional level. mdpi.com

Proposed Cellular and Molecular Mechanisms

The precise cellular and molecular mechanisms underlying the anti-inflammatory activity of this compound are an area of active investigation. mdpi.commdpi.comfrontiersin.orgnih.govnih.gov The observed reduction in Nos2 and Il1b expression suggests an interaction with key signaling pathways that regulate inflammation. mdpi.com One proposed mechanism involves the modulation of transcription factors such as nuclear factor-kappa B (NF-κB), which is a master regulator of inflammatory gene expression. mdpi.combiomolther.org By inhibiting the activation of such pathways, this compound could effectively dampen the inflammatory response. The differential effects on various cytokine expressions, such as the observed inhibition of Il1b but not tumor necrosis factor-alpha (Tnfa) in some studies, suggest a complex and specific interaction with the inflammatory signaling network, potentially involving the modulation of inflammasome activation. mdpi.com Further research is needed to fully elucidate the intricate molecular targets and pathways through which this compound exerts its anti-inflammatory effects. mdpi.com

Other Reported Biological Activities of Related Diterpenoids from Marine Sources

While research on this compound is specific, the broader class of diterpenoids from marine sources exhibits a wide array of biological activities. These activities provide a context for the potential therapeutic applications of this class of compounds.

Antimicrobial Spectrum (e.g., antibacterial, antifungal)

Diterpenoids from marine organisms have demonstrated significant antimicrobial properties. mdpi.comnih.govmdpi.com For instance, a review of marine-derived fungi from 2009 to 2021 highlighted that antibacterial activity was the second most reported bioactivity for diterpenes. mdpi.com

Antibacterial Activity: Several studies have documented the antibacterial effects of marine diterpenoids. jrmds.innih.gov Indole-diterpenoids isolated from the marine-derived fungus Penicillium sp. KFD28, including compounds 5, 7, 10, 12, 14, and 15 , showed activity against Staphylococcus aureus and Bacillus subtilis. bohrium.commdpi.com Notably, compound 7 had a pronounced effect on Bacillus subtilis. bohrium.commdpi.com Another study reported that micromonohalimane B, a halimane-type diterpenoid from a Micromonospora species, exhibited moderate activity against methicillin-resistant Staphylococcus aureus. acs.org Furthermore, pimarane (B1242903) diterpenes have been shown to inhibit various aquatic pathogens. mdpi.com

Antifungal Activity: Marine diterpenoids also exhibit antifungal properties. mdpi.com A study on a diterpene from the fungus Penicillium sp. F23-2, isolated from deep-sea sediment, showed moderate antifungal activity against Fusarium oxysporum f. sp. cubense. mdpi.com Pimarane diterpenes have also been found to be active against the plant pathogen Fusarium graminearum. mdpi.com

Table 1: Selected Marine Diterpenoids with Antimicrobial Activity

| Compound Name/Group | Source Organism | Type of Activity | Target Organism(s) | Reference |

|---|---|---|---|---|

| Indole-diterpenoids (compounds 5, 7, 10, 12, 14, 15) | Penicillium sp. KFD28 | Antibacterial | Staphylococcus aureus, Bacillus subtilis | bohrium.commdpi.com |

| Micromonohalimane B | Micromonospora sp. | Antibacterial | Methicillin-resistant Staphylococcus aureus | acs.org |

| Pimarane diterpenes | Marine fungi | Antibacterial | Edwardsiella tarda, Micrococcus luteus, Pseudomonas aeruginosa, Vibrio harveyi, V. parahemolyticus | mdpi.com |

| Diterpene | Penicillium sp. F23-2 | Antifungal | Fusarium oxysporum f. sp. cubense | mdpi.com |

| Pimarane diterpenes | Marine fungi | Antifungal | Fusarium graminearum | mdpi.com |

Antiviral Activity

Several diterpenoids from marine sources have been identified as having antiviral properties. mdpi.comnih.govmdpi.com Oxalierpenes A and B, two indole-diterpenoid derivatives from the marine-derived fungus Penicillium oxalicum, demonstrated antiviral activity against the H1N1 virus and respiratory syncytial virus (RSV). acs.org Another study on the soft coral Sinularia gyrosa led to the isolation of gyrosanols A and B, which exhibited antiviral activity against the human cytomegalovirus (HCMV). scilit.com Additionally, ascandinine A, an indole (B1671886) diterpenoid from the marine fungus Aspergillus candidus, showed activity against the influenza A (H1N1) virus. mdpi.com

Table 2: Marine Diterpenoids with Antiviral Activity

| Compound Name | Source Organism | Target Virus | Reference |

|---|---|---|---|

| Oxalierpenes A and B | Penicillium oxalicum | H1N1 virus, Respiratory Syncytial Virus (RSV) | acs.org |

| Gyrosanols A and B | Sinularia gyrosa | Human Cytomegalovirus (HCMV) | scilit.com |

| Ascandinine A | Aspergillus candidus | Influenza A (H1N1) | mdpi.com |

Cytotoxic Effects in Non-Human Cell Lines

The cytotoxic potential of marine diterpenoids has been extensively studied. mdpi.comnih.govmdpi.com A review of diterpenes from marine-derived fungi found that cytotoxicity was the most frequently reported biological activity. mdpi.com For example, trichodermanins C, E, and F, isolated from the sponge-derived fungus Trichoderma harzianum, exhibited cytotoxic activity against P388 murine leukemia cells. mdpi.com Similarly, conidiogenones C, D, and F from the deep-sea sediment fungus Penicillium sp. F23-2 showed notable cytotoxicity against the A-549 human lung adenocarcinoma cell line. mdpi.com Diterpenes from the red algae Sphaerococcus coronopifolius also displayed growth inhibitory activity against the B16F10 murine cancer cell line. mdpi.com

Table 3: Cytotoxic Effects of Marine Diterpenoids in Non-Human Cell Lines

| Compound Name/Group | Source Organism | Cell Line | Effect | Reference |

|---|---|---|---|---|

| Trichodermanins C, E, F | Trichoderma harzianum | P388 murine leukemia | Cytotoxic | mdpi.com |

| Conidiogenones C, D, F | Penicillium sp. F23-2 | A-549 human lung adenocarcinoma | Cytotoxic | mdpi.com |

| Diterpenes (compounds 468, 471) | Sphaerococcus coronopifolius | B16F10 murine melanoma | Antitumor activity | mdpi.com |

| Yaku'amides A and B | Ceratopsion sp. | P388 murine leukemia | Potent cell-growth inhibitory activity | nih.gov |

Antioxidant Capacity

Marine diterpenoids are recognized as a potential source of novel antioxidants. researchgate.netbiotrop.org Brown algae, in particular, are a well-known source of terpenoids with antioxidant properties. frontiersin.org For example, eleganolone (B1236103) and eleganonal, two linear diterpenes from the brown alga Bifurcaria bifurcata, have demonstrated antioxidant potential in FRAP and ORAC assays. mdpi.com Furthermore, a study on the brown alga Dictyota coriacea led to the isolation of xenicane diterpenes that showed protective activities against oxidative stress in neuron-like PC12 cells. acs.org

Table 4: Marine Diterpenoids with Antioxidant Capacity

| Compound Name/Group | Source Organism | Assay/Model | Finding | Reference |

|---|---|---|---|---|

| Eleganolone and Eleganonal | Bifurcaria bifurcata | FRAP and ORAC assays | Antioxidant potential | mdpi.comexplorationpub.com |

| Xenicane diterpenes | Dictyota coriacea | Neuron-like PC12 cells | Protective against oxidative stress | acs.org |

Neuroprotective Potential

Recent studies have highlighted the neuroprotective potential of marine-derived compounds, including diterpenoids. scitechnol.commdpi.com These compounds can exert their effects through various mechanisms, such as antioxidant and anti-inflammatory actions. scitechnol.com Diterpenes extracted from the brown seaweed Bifurcaria bifurcata have shown promise in treating Parkinson's Disease models. frontiersin.org Diterpene glycosides from the sea cucumber Holothuria scabra have been shown to reduce α-synuclein accumulation in a C. elegans model of Parkinson's disease, suggesting a neuroprotective effect. scielo.br Additionally, certain terpenoids isolated from marine sponges and soft corals have demonstrated neuroprotective effects through their anti-inflammatory, antioxidant, and anti-apoptotic activities. scitechnol.com A diterpene from the fungus Actinomadura sp. was found to protect neuronal cells from L-glutamate toxicity. mdpi.com

Biosynthesis of Dictyterpenoid a and General Diterpenoid Pathways

Precursor Pathways for Isoprene (B109036) Units

All terpenoids, including diterpenoids, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). heraldopenaccess.usmdpi.com Organisms utilize two primary and independent metabolic routes to produce these essential precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. wikipedia.org In organisms like plants and algae, these pathways are spatially separated, with the MVA pathway operating in the cytosol and the MEP pathway functioning within the plastids. wikipedia.orgfrontiersin.org

Mevalonate (MVA) Pathway

The Mevalonate (MVA) pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria, begins with acetyl-CoA. wikipedia.orgmetwarebio.com Through a series of enzymatic reactions, three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is the rate-limiting step of the pathway. wikipedia.orgnih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonate into the C5 isoprene unit, isopentenyl pyrophosphate (IPP). wikipedia.org An isomerase then facilitates the conversion of IPP to DMAPP. wikipedia.org The MVA pathway is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). acs.org

Table 1: Key Enzymatic Steps of the Mevalonate (MVA) Pathway

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | 2x Acetyl-CoA | Acetyl-CoA acetyltransferase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate-5-pyrophosphate |

| 6 | Mevalonate-5-pyrophosphate | Mevalonate-5-pyrophosphate decarboxylase (MVD) | Isopentenyl pyrophosphate (IPP) |

This table summarizes the canonical MVA pathway leading to the formation of IPP and DMAPP. wikipedia.orgmetwarebio.comnih.gov

Methylerythritol Phosphate (MEP/DOXP) Pathway

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is found in most bacteria, green algae, and the plastids of higher plants. wikipedia.orgrsc.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). frontiersin.orgrsc.org DXP is then converted to MEP by the enzyme DXP reductoisomerase (DXR). rsc.org A further series of five enzymatic steps transforms MEP into both IPP and DMAPP. researchgate.netacs.org In plastid-containing organisms like algae, the MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). frontiersin.org Given that Dictyterpenoid A is a diterpenoid from a brown alga, its C20 precursor is synthesized via this MEP pathway.

Table 2: Key Enzymatic Steps of the Methylerythritol Phosphate (MEP) Pathway

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | Pyruvate + D-Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose-5-phosphate (DXP) |

| 2 | DXP | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | MEP + CTP | MEP cytidylyltransferase (IspD) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | CDP-ME + ATP | CDP-ME kinase (IspE) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) |

| 5 | CDP-MEP | ME-2,4-cyclodiphosphate synthase (IspF) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |

| 6 | MEcDP | HMBPP synthase (IspG) | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |

This table outlines the seven-step MEP pathway responsible for generating the universal isoprene units. researchgate.netacs.organnualreviews.org

Enzymology of Diterpenoid Biosynthesis

The construction of complex diterpenoid structures from simple C5 units is a multi-stage enzymatic process. The initial C5 precursors, IPP and DMAPP, are first assembled into the linear C20 molecule, geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids. heraldopenaccess.usmdpi.com This C20 backbone is then subjected to a variety of enzymatic modifications, primarily cyclization and oxidation, which generate the vast diversity of diterpenoid skeletons.

Table 3: Key Enzyme Classes in Diterpenoid Biosynthesis

| Enzyme Class | Abbreviation | Function |

|---|---|---|

| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the linear C20 precursor, GGPP. mdpi.com |

| Diterpene Synthases / Cyclases | diTPS / TC | A diverse family of enzymes that catalyze the crucial cyclization of the linear GGPP into various, often complex, polycyclic carbon skeletons. heraldopenaccess.usnih.gov They are broadly categorized into Class I and Class II based on their catalytic mechanism. |

Diterpene synthases (diTPSs) are the architects of skeletal diversity. They are typically classified into two main groups:

Class II Diterpene Cyclases: These enzymes initiate the cyclization cascade by protonating a double bond within the GGPP substrate, leading to the formation of a bicyclic carbocation intermediate, such as labdadienyl/copalyl pyrophosphate (LPP/CPP). iastate.eduacs.org

Class I Diterpene Cyclases: These enzymes catalyze further cyclizations and rearrangements via the ionization of the diphosphate (B83284) ester from the substrate (either GGPP itself or the product of a Class II cyclase), generating a wide array of carbocationic intermediates that collapse into the final stable ring systems. heraldopenaccess.usnih.gov

Following the formation of the core hydrocarbon skeleton by diTPSs, cytochrome P450 monooxygenases (CYPs) introduce further complexity. These enzymes catalyze a range of oxidative modifications, such as hydroxylation and the formation of epoxides or ketones, on the diterpene scaffold. nih.govresearchgate.net These modifications are crucial for generating the final, often highly functionalized, natural product. researchgate.netnih.gov

Proposed Biosynthetic Route to the Dictyterpenoid Skeleton

While the precise enzymatic steps leading to this compound have not been fully elucidated, a plausible biosynthetic pathway can be hypothesized based on established principles of diterpenoid formation in marine algae of the Dictyotaceae family. heraldopenaccess.usufsc.brnih.gov

The biosynthesis is presumed to commence with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP) , which is generated via the MEP pathway. The key step in forming the unique this compound framework is the complex cyclization of this linear precursor. This transformation is catalyzed by one or more specialized diterpene synthases (diTPSs).

The proposed route likely involves:

Initiation and Primary Cyclization: A Class II diTPS could initiate a protonation-driven cyclization of GGPP to form a key carbocationic intermediate.

Cascade of Rearrangements: This is followed by a complex cascade of intramolecular cyclizations, hydride shifts, and rearrangements catalyzed by a Class I diTPS functionality. This intricate enzymatic process guides the molecule through a series of high-energy intermediates to ultimately form the novel and specific polycyclic carbon skeleton that characterizes this compound. ethz.chresearchgate.net The formation of other unique diterpenoid skeletons in related algae, such as spatanes and xenicanes, also proceeds through such complex cyclization cascades from GGPP, supporting this hypothesis. ethz.chmdpi.com

Oxidative Tailoring: Once the fundamental hydrocarbon skeleton is assembled, cytochrome P450 monooxygenases (CYPs) would perform the final tailoring steps. These enzymes are responsible for introducing the hydroxyl groups and other oxidative functionalities observed in the final structure of this compound, completing its biosynthesis. nih.govoup.com

The discovery of this compound's novel skeleton underscores the remarkable catalytic versatility of terpene cyclases found in marine organisms, which are capable of generating immense structural diversity from a single linear precursor. ethz.chresearchgate.net

Chemical Synthesis Strategies for Dictyterpenoid a and Its Analogues

Rationales for Total Synthesis in Natural Product Chemistry

The total synthesis of natural products is a cornerstone of organic chemistry, serving as a powerful engine for discovery and innovation. pnas.org For complex molecules like diterpenoids, which often exhibit promising biological activities but are typically isolated in minute quantities from their natural sources, chemical synthesis offers a viable path to obtaining sufficient material for thorough biological evaluation and potential drug development. nih.govnih.gov The process of designing and executing a total synthesis provides the ultimate validation of a proposed molecular structure. wikipedia.org

Furthermore, the pursuit of complex targets such as Dictyterpenoid A stimulates the development of new synthetic reactions and strategies. pnas.orgnih.gov The challenges posed by these intricate structures push chemists to devise novel methods for bond formation and stereochemical control, thereby enriching the toolkit of synthetic organic chemistry. wikipedia.orgsolubilityofthings.com The ability to synthesize these molecules also opens the door to creating analogues and derivatives that are not accessible from the natural source. This allows for systematic structure-activity relationship (SAR) studies, which are crucial for identifying the key structural features responsible for biological activity and for optimizing lead compounds into potential drug candidates. pnas.orgnih.gov

Advanced Synthetic Methodologies and Approaches for Complex Diterpenoids

The synthesis of structurally complex diterpenoids necessitates the use of sophisticated and efficient chemical strategies. These approaches are designed to construct complex polycyclic systems with high levels of stereochemical and regiochemical control.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a foundational strategy in planning the synthesis of a complex molecule. wikipedia.orgnumberanalytics.com It involves mentally deconstructing the target molecule into simpler, more readily available starting materials through a series of logical bond disconnections. numberanalytics.comucoz.come3s-conferences.org For diterpenoids, this analysis often focuses on identifying key strategic bonds whose disconnection significantly simplifies the carbon skeleton. nih.gov

Common retrosynthetic strategies for polycyclic diterpenoids include:

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions are powerful tools for rapidly assembling cyclic systems. nih.govnih.gov An intramolecular Diels-Alder reaction, for instance, can be a key step in forming a bicyclic or tricyclic core from a linear precursor. researchgate.net

Ring-Closing Metathesis (RCM): This reaction has become a staple in the synthesis of medium and large rings, which are often found in diterpenoid structures. rsc.org

Radical Cyclizations: These reactions can be highly effective for forming carbon-carbon bonds and constructing intricate ring systems, particularly in the presence of sensitive functional groups. nih.gov

Fragment Coupling Strategies: In this approach, complex fragments of the target molecule are synthesized independently and then joined together at a late stage. This convergent strategy can be highly efficient for assembling complex structures. acs.org

For a hypothetical retrosynthesis of a this compound-type structure, key disconnections might involve breaking the bonds that form the central polycyclic core, leading back to simpler monocyclic or acyclic precursors. The specific choice of disconnections is guided by the desire to use reliable and high-yielding reactions in the synthetic direction and to control stereochemistry effectively. ucoz.com

Development of Stereoselective and Regioselective Reactions

The biological activity of diterpenoids is often highly dependent on their three-dimensional structure. Therefore, the development and application of stereoselective and regioselective reactions are paramount in their total synthesis. wikipedia.orgchinesechemsoc.org

Stereoselective Reactions: These reactions preferentially form one stereoisomer over others. Examples include:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in reactions like hydrogenations, epoxidations, and allylic substitutions is a cornerstone of modern synthesis. solubilityofthings.com

Substrate Control: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions.

Chiral Pool Synthesis: Starting from readily available, enantiomerically pure natural products like carbohydrates or terpenes can provide a head start in controlling stereochemistry. chinesechemsoc.org

Regioselective Reactions: These reactions control where on a molecule a reaction occurs. This is particularly important when dealing with molecules that have multiple similar functional groups. For example, the selective oxidation or reduction of one of several hydroxyl or carbonyl groups can be a significant challenge. chinesechemsoc.org The use of protecting groups and directing groups are common strategies to achieve regioselectivity.

Challenges and Innovations in Diterpenoid Total Synthesis

The total synthesis of diterpenoids is fraught with challenges that drive continuous innovation in the field. researchgate.netresearchgate.net One of the primary hurdles is the construction of highly substituted and often sterically congested quaternary carbon centers. researchgate.net The formation of medium-sized (7- to 9-membered) rings, which are present in many diterpenoids, is also notoriously difficult due to entropic and enthalpic factors. sioc-journal.cn

Furthermore, the high degree of oxidation found in many diterpenoids presents a significant challenge. researchgate.net Introducing and maintaining the correct oxidation state and stereochemistry of multiple oxygen-containing functional groups throughout a lengthy synthetic sequence requires careful strategic planning and the use of mild and selective reagents. nih.gov

To overcome these challenges, synthetic chemists have developed a range of innovative strategies:

Cascade Reactions: These are multi-reaction sequences that occur in a single pot, often initiated by a single event. They can rapidly build molecular complexity from simple starting materials. researchgate.net

C-H Functionalization: The direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. chinesechemsoc.org

Biomimetic Synthesis: This approach seeks to mimic the biosynthetic pathways that nature uses to construct these molecules. This can often lead to highly efficient and elegant synthetic routes. sioc-journal.cn

Preparation and Chemical Modification of this compound Derivatives

A key advantage of total synthesis is the ability to prepare derivatives and analogues of the natural product. researchgate.net This is crucial for exploring the structure-activity relationships and for developing compounds with improved pharmacological properties. nih.gov

The chemical modification of a synthesized this compound or a late-stage intermediate can be achieved through a variety of standard chemical transformations. journalcsij.com For example, ester and amide derivatives can be prepared from carboxylic acid or alcohol functionalities. journalcsij.com Modifications to the carbon skeleton can also be made, although this often requires more extensive synthetic efforts.

The synthesis of a library of derivatives allows researchers to systematically probe the effect of different functional groups and structural features on biological activity. frontiersin.org This information is invaluable for the design of second-generation analogues with enhanced potency, selectivity, or pharmacokinetic properties.

Structure Activity Relationship Sar Investigations of Dictyterpenoid a

Fundamental Principles of Structure-Activity Relationships

The Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and drug discovery that correlates the chemical structure of a molecule with its biological activity. The core principle is that the activity of a compound is directly related to its chemical structure, and minor modifications to that structure can lead to significant changes in its biological or pharmacological effects. SAR studies are essential for optimizing lead compounds into potent and selective drug candidates. nih.govacs.org

The process involves systematically altering parts of a molecule, such as its core scaffold (pharmacophore), functional groups, and stereochemistry, and then assessing the impact of these changes on a specific biological endpoint, like enzyme inhibition, receptor binding, or cytotoxicity. nih.govacs.org By analyzing these relationships, chemists can identify the key molecular features—the pharmacophore—responsible for the desired biological effect. This allows for the rational design of new analogues with improved potency, enhanced selectivity, and better pharmacokinetic profiles. nih.gov The ultimate goal is to build a comprehensive understanding of how a molecule interacts with its biological target at a molecular level. acs.org

Identification of Key Structural Motifs Governing Biological Activities

The primary biological activity reported for Dictyterpenoid A is its function as a chemical deterrent against marine herbivores, specifically the young abalone Haliotis discus hannai. oak.go.krmdpi.com This activity is intrinsically linked to its unique molecular architecture.

The key structural motif of this compound is a novel diterpenoid carbon skeleton, featuring a tricyclo[5.2.1.0(2,6)]dec-3-ene ring system. oak.go.kr This tricyclic core is the foundational scaffold upon which the compound's activity is built. It was isolated from the brown alga Dilophus okamurae alongside a structurally similar analogue, Dictyterpenoid B. oak.go.krmdpi.com

Both this compound and B share the same tricyclic core, indicating this motif is crucial for their shared feeding-deterrent properties. The primary structural difference between them lies in the side chain attached to this core. This makes the tricyclo[5.2.1.0(2,6)]dec-3-ene system the defining structural feature for this specific class of biologically active compounds. The biogenesis of this unique skeleton is presumed to occur from a spatane-type precursor through a secospatane intermediate.

Analysis of Functional Group Contributions to Activity

The specific functional groups appended to a molecular scaffold are critical determinants of biological activity, influencing factors like binding affinity, polarity, and metabolic stability. In the case of this compound, analysis of its functional groups in comparison to its analogue, Dictyterpenoid B, provides initial SAR insights.

This compound (molecular formula C₂₀H₂₆O₂) possesses a carbonyl group on its side chain at position C-16. In contrast, Dictyterpenoid B (molecular formula C₂₀H₂₈O₂) features a hydroxyl group at the equivalent position. oak.go.kr This difference in the oxidation state of the C-16 functional group is the key variation between the two analogues and represents a critical point for SAR analysis. Both compounds were found in fractions that exhibited feeding-deterrent activity against the abalone Haliotis discus hannai, suggesting that both the carbonyl and hydroxyl functionalities are tolerated for this biological effect. oak.go.kr However, without a precise quantitative comparison of their potencies, it is difficult to determine which group confers stronger activity.

The study that isolated this compound and B also identified other known diterpenoids from the same algal extract, which showed varying degrees of feeding-deterrent activity. oak.go.krmdpi.com This allows for a broader, albeit qualitative, analysis of functional group contributions.

| Compound | Key Structural Features | Reported Feeding-Deterrent Activity |

|---|---|---|

| This compound | Tricyclo[5.2.1.0(2,6)]dec-3-ene core; C-16 carbonyl group | Active oak.go.kr |

| Dictyterpenoid B | Tricyclo[5.2.1.0(2,6)]dec-3-ene core; C-16 hydroxyl group | Active oak.go.kr |

| Compound 5 (unnamed) | Known diterpene | Strong activity |

| Compound 7 (unnamed) | Known diterpene | Strong activity |

| Compound 11 (unnamed) | Known diterpene | Strong activity, comparable to 5 and 7 |

| Compound 12 (unnamed) | Known diterpene | Strong activity, comparable to 5 and 7 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated, computational extension of SAR analysis. It aims to create a mathematical relationship between the chemical properties of a series of compounds and their biological activities. To date, no specific QSAR studies have been published for this compound or its analogues.

However, a hypothetical QSAR study on this class of compounds would follow a standardized procedure. First, a library of this compound analogues with varied structural modifications would need to be synthesized. Their biological activity (e.g., feeding-deterrent potency) would be quantitatively measured to serve as the dependent variable.

Next, a wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors quantify various aspects of the molecules' physicochemical properties, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and partial charges.

Steric descriptors: Molecular volume, surface area, and specific conformational indices.

Hydrophobicity descriptors: LogP (partition coefficient).

Topological descriptors: Indices that describe molecular size, shape, and branching.

Using statistical methods such as Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), a mathematical model is then constructed. mdpi.com This model identifies which descriptors are most influential in predicting biological activity. For instance, a QSAR study on other marine diterpenes with anti-HIV activity found that the HOMO-LUMO energy gap and molecular dipole moment were key predictors of potency. A validated QSAR model for this compound analogues could then be used to predict the activity of novel, unsynthesized structures, thereby guiding the design of more potent compounds.

Comparative SAR with Other Diterpenoid Classes

Comparing the SAR of the this compound class with other well-studied diterpenoid classes from marine environments provides valuable context and highlights the diversity of structure-activity relationships. Two relevant comparator classes are the serrulatane and spatane diterpenoids.

Serrulatane Diterpenoids: These compounds, isolated from organisms like the gorgonian Euplexaura sp. and the plant Eremophila microtheca, typically possess a bicyclic or a unique 5,3,6-tricyclic skeleton. Their reported biological activities include antibacterial, antimalarial, and cytotoxic effects. SAR studies on serrulatanes show that their activity is highly dependent on the nature and position of oxygenated functional groups. For example, in a series of serrulatane analogues tested for antibacterial activity, the presence of an acetoxy group at C-3 was important for broad-spectrum activity against Gram-positive bacteria. In another study, converting a carboxylic acid moiety to various amides significantly modulated antimalarial potency, with a 4-fluorophenethylamide analogue showing the highest activity. This demonstrates a strong dependence on peripheral functional groups for activity.

Spatane Diterpenoids: Spatanes, found in brown algae like Stoechospermum marginatum and Rugulopteryx okamurae, are characterized by a fused 5/4/5 tricyclic ring system. acs.org They exhibit anti-inflammatory and cytotoxic activities. acs.org The SAR of spatanes also highlights the importance of hydroxylation. For instance, studies on spatanes as inhibitors of nitric oxide (NO) production showed that the presence and location of hydroxyl groups on the tricyclic core were critical for anti-inflammatory effects.

Comparison: The SAR of this compound, while still nascent, points towards the novelty of its tricyclo[5.2.1.0(2,6)]dec-3-ene core as the primary determinant of its feeding-deterrent activity. This contrasts with serrulatanes and spatanes, where the core skeleton is known, and the SAR is more focused on the modulation of activity by peripheral functional groups. While the C-16 functional group (carbonyl vs. hydroxyl) distinguishes this compound from B, both retain the same type of biological activity. For serrulatanes and spatanes, similar minor changes, such as acetylation or hydroxylation, can dramatically alter the potency of different biological activities (e.g., cytotoxicity or antibacterial effect).

| Compound | Key Structural Features | Cytotoxicity IC₅₀ (µM) vs. Hep-2 cell line |

|---|---|---|

| Euplexaurene A | 5,3,6-tricyclic serrulatane core, C-8 hydroxyl | 1.95 |

| Euplexaurene B | Hydrated analogue of Anthogorgiene P | 7.80 |

| Euplexaurene C | Oxidized analogue of Anthogorgiene P | 13.6 |

| Anthogorgiene P | Parent 5,3,6-tricyclic serrulatane core | 5.85 |

This comparative view underscores that while general principles of functional group importance apply across diterpenoid classes, the specific relationships and the role of the core molecular skeleton are unique to each class and its associated biological activity.

Broader Ecological and Biotechnological Implications of Dictyterpenoid a

Role in Marine Biogeochemical Cycling and Species Interactions

Dictyterpenoid A, a secondary metabolite produced by brown algae such as those from the Dictyotaceae family, plays a role in the intricate web of marine life. Current time information in Winnipeg, CA.mdpi.com These compounds are part of the chemical language of the ocean, influencing how organisms interact with each other and their environment. studysmarter.co.ukfrontiersin.org

Marine biogeochemical cycles involve the transformation and movement of chemical elements and substances within marine environments. wikipedia.org These cycles are driven by a combination of biological, geological, and chemical processes. wikipedia.orgcoastalwiki.org The production of compounds like dictyterpenoids by marine algae can influence these cycles. For instance, the release of organic matter by algae contributes to the marine carbon cycle, and the specific chemical nature of these compounds can affect microbial communities that are fundamental drivers of these cycles. escholarship.orguni-bremen.de

The invasive brown seaweed Rugulopteryx okamurae, a known producer of dictyterpenoids, has demonstrated a significant ecological impact. mdpi.comtandfonline.com Its rapid spread and ability to cover large areas of the seabed can displace native species, altering the local biodiversity and ecosystem function. tandfonline.com The chemical arsenal (B13267) of this alga, including dictyterpenoids, is considered a factor in its invasive success. mdpi.com

Potential as a Lead Compound for Environmentally Friendly Biocides or Agrochemicals

The biological activity of this compound suggests its potential as a foundation for developing new, environmentally conscious biocides and agrochemicals. Biocides are substances intended to destroy, deter, render harmless, or exert a controlling effect on any harmful organism by chemical or biological means. Agrochemicals encompass a broad range of products used in agriculture to protect crops and enhance their growth, including herbicides, insecticides, and fungicides. researchgate.net

The current reliance on synthetic agrochemicals has raised environmental and health concerns, prompting a search for safer alternatives. deloitte.com Natural products, like dictyterpenoids, are a promising source for these alternatives due to their biodegradability and specific modes of action. The feeding-deterrent properties of this compound, for example, could be harnessed to develop natural insecticides that protect crops from pests without the broad-spectrum toxicity of many conventional pesticides.

Further research into the specific mechanisms of action of this compound is necessary to fully realize its potential. Understanding how it deters herbivores at a molecular level could enable the design of more potent and selective biocides. This targeted approach could lead to the development of products that are effective against specific pests while minimizing harm to non-target organisms and the environment.

Sustainable Sourcing Strategies, including Cultivation or Exploitation of Invasive Species Biomass

A critical aspect of utilizing this compound for any application is the development of sustainable sourcing methods. adec-innovations.comivalua.comecovadis.competerson-solutions.com Traditional harvesting from wild populations is often not sustainable and can have detrimental effects on marine ecosystems.

One of the most promising sustainable sourcing strategies for dictyterpenoids involves the exploitation of invasive species biomass. The brown alga Rugulopteryx okamurae, which produces a variety of diterpenoids including compounds related to this compound, has become a significant invasive species in some regions, causing ecological and economic damage. mdpi.comtandfonline.com This invasive alga produces vast quantities of biomass that often needs to be removed from coastal areas. tandfonline.com Utilizing this biomass as a source for valuable compounds like dictyterpenoids presents a "win-win" scenario: it helps to control an invasive species while providing a sustainable feedstock for biotechnological applications. mdpi.comdntb.gov.ua This approach aligns with the principles of a circular economy by turning a problematic waste stream into a valuable resource.

Another sustainable approach is the cultivation of dictyterpenoid-producing algae. Mariculture, or the farming of marine organisms, allows for a controlled and predictable supply of biomass without depleting wild stocks. Developing cultivation techniques for algae like Dilophus okamurae or Rugulopteryx okamurae could provide a consistent and high-quality source of this compound. mdpi.comresearchgate.net This would also offer opportunities for optimizing growth conditions to enhance the production of the desired compounds.

| Sourcing Strategy | Description | Advantages |

| Exploitation of Invasive Species | Harvesting and processing the biomass of invasive algae like Rugulopteryx okamurae. mdpi.comtandfonline.com | - Helps control invasive species. - Turns a waste product into a resource. - Reduces the environmental impact of invasive species. |

| Algal Cultivation (Mariculture) | Farming dictyterpenoid-producing algae in controlled environments. | - Provides a consistent and reliable supply. - Avoids depletion of wild populations. - Allows for optimization of compound production. |

Integration into Novel Bio-Based Product Development (non-clinical applications)

Beyond its potential as a biocide, this compound and related compounds can be integrated into the development of various novel bio-based products for non-clinical applications. researchgate.netnih.goveuropa.eueuropean-bioplastics.orgmdpi.com The unique properties of these natural products make them attractive for industries seeking sustainable and innovative solutions. mdpi.comnih.govresearchgate.netncsu.edunih.gov

For instance, the antimicrobial and antifouling properties of compounds derived from brown algae could be utilized in the formulation of natural preservatives for materials, or as components in antifouling coatings for marine equipment. This would offer an environmentally friendlier alternative to traditional, often toxic, antifouling agents. The development of bio-based materials is a rapidly growing field, and incorporating natural active compounds like dictyterpenoids could enhance the functionality of these materials. nih.gov

The table below outlines some potential non-clinical applications for this compound:

| Potential Application Area | Description |

| Natural Preservatives | Incorporation into materials to prevent microbial growth and degradation. |

| Antifouling Coatings | Use as an active ingredient in paints and coatings to prevent the accumulation of marine organisms on submerged surfaces. |

| Specialty Biochemicals | Use as a starting material or scaffold for the synthesis of other complex molecules with desired properties for industrial applications. |

The exploration of this compound's biotechnological potential is still in its early stages. Continued research into its chemical properties and biological activities is crucial for unlocking its full potential in a variety of non-clinical, bio-based applications that can contribute to a more sustainable future.

Conclusion and Future Research Directions

Synthesized Knowledge and Current Gaps in Dictyterpenoid A Research

This compound is a diterpenoid with a novel carbon skeleton, first isolated from the brown alga Dilophus okamurae (now reclassified as Rugulopteryx okamurae). nih.goveuropa.eu Its structure was elucidated using spectroscopic and chemical methods. nih.gov The primary biological activity reported for this compound is its feeding-deterrent effect against the young abalone Haliotis discus hannai. nih.gov This initial discovery places this compound within the broader context of chemical defense mechanisms in marine algae. mdpi.com

However, a significant knowledge gap exists regarding the full spectrum of its biological activities. snhu.edugradcoach.comenago.com While its role as a feeding deterrent is established, its potential in other therapeutic areas remains largely unexplored. mdpi.com The initial isolation focused on its ecological role, leaving a void in understanding its pharmacological potential. mdpi.com Furthermore, detailed mechanistic studies of its known feeding-deterrent activity are lacking.

Unexplored Biological Potentials and Mechanistic Elucidation

The chemical family to which this compound belongs, the diterpenoids from Dictyotaceae algae, are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and cytotoxic properties. mdpi.comnih.govresearchgate.net This suggests that this compound and its structural analogs could harbor significant, yet undiscovered, therapeutic potential. For instance, other diterpenoids from R. okamurae have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production. mdpi.com

Future research should, therefore, focus on screening this compound against a diverse panel of biological targets. Mechanistic studies are crucial to understand how it exerts its effects. snhu.edu For example, investigating its interaction with key enzymes or signaling pathways could reveal novel mechanisms of action and pave the way for its development as a lead compound in drug discovery.

Advancements in Efficient and Scalable Synthetic Pathways

To fully explore the biological potential of this compound and its analogs, access to sufficient quantities of the compound is essential. Relying solely on isolation from its natural source is often not feasible for large-scale studies. The development of efficient and scalable total synthesis routes is therefore a critical area of future research. thieme.denih.govscispace.comnih.govrsc.orgresearchgate.net

A successful synthetic strategy would not only provide a reliable supply of this compound but also enable the creation of a library of derivatives. thieme.de This would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to identify the key structural features responsible for its biological activity and to optimize its properties.

Deconvolution of Intricate Biosynthetic Pathways in Source Organisms

Understanding how Rugulopteryx okamurae produces this compound is another important research frontier. The biosynthesis of diterpenoids in Dictyotaceae algae is a complex process, and elucidating the specific enzymatic steps involved in the formation of this compound's unique carbon skeleton would be a significant scientific achievement. ethz.chrsc.org

Investigating the genetic and enzymatic machinery responsible for its production could open doors to biotechnological approaches for its synthesis. nih.gov For example, heterologous expression of the biosynthetic genes in a microbial host could provide a sustainable and scalable production platform.

Application of Advanced Chemoinformatics and Computational Chemistry for SAR/QSAR Enhancement

Chemoinformatics and computational chemistry offer powerful tools to accelerate the drug discovery process. cmfri.org.inmedchemica.comscbdd.comnih.gov In the context of this compound, these approaches can be used to build quantitative structure-activity relationship (QSAR) models. cresset-group.com These models can predict the biological activity of virtual compounds, helping to prioritize the synthesis of the most promising analogs. nih.gov

Molecular modeling studies can also provide insights into the binding of this compound to its biological targets, guiding the design of more potent and selective derivatives. By combining computational predictions with experimental validation, the process of optimizing this compound as a potential therapeutic agent can be significantly streamlined.

Development of Novel Analytical and Detection Methodologies

As research into this compound expands, the need for advanced analytical methods for its detection and quantification will grow. longdom.orgitecgoi.inresearchgate.netmdpi.comnih.gov While initial isolation relied on techniques like chromatography and spectroscopy, the development of more sensitive and specific assays will be crucial for various applications. nih.gov

This includes methods for quantifying this compound in complex biological matrices for pharmacokinetic studies, as well as for monitoring its presence in the environment. Innovations in analytical techniques will be essential for both preclinical development and ecological research.

Ecological Impact Studies and Sustainable Resource Management

The source organism of this compound, Rugulopteryx okamurae, is an invasive species in some regions, causing significant ecological and economic damage. europa.eu Understanding the ecological role of this compound is crucial for managing this invasive alga. zenodo.orgdntb.gov.ua Its feeding-deterrent properties likely contribute to its invasive success by protecting it from herbivores. mdpi.com

Q & A

Basic Research Questions

Q. What are the validated protocols for isolating Dictyterpenoid A from natural sources, and how can cross-contamination with structurally similar compounds be minimized?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography (silica gel or Sephadex LH-20) and HPLC. To avoid cross-contamination, researchers should use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Comparative retention times and co-injection with authentic standards can further ensure purity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure, and how should conflicting spectral data be resolved?

- Methodological Answer : Key techniques include 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC), HRMS, and infrared (IR) spectroscopy. For conflicting data, cross-validate results using independent methods (e.g., X-ray crystallography if crystals are obtainable) or computational tools like density functional theory (DFT) to predict NMR shifts. Repetition under standardized conditions (e.g., solvent, temperature) is critical .

Q. What in vitro bioassays are commonly used to evaluate this compound’s biological activity, and how should experimental controls be designed?

- Methodological Answer : Common assays include cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and antimicrobial (microdilution broth assays). Controls must include solvent-only groups, positive controls (e.g., doxorubicin for cytotoxicity), and negative controls (non-target cells). Dose-response curves and triplicate experiments are mandatory to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity profiles of this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay protocols, compound purity, or cell line specificity. To resolve these:

- Standardize bioassay conditions (e.g., cell passage number, incubation time).

- Validate compound identity and purity via orthogonal methods (e.g., HPLC-DAD vs. LC-MS).

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, endotoxin contamination) .

Q. What strategies are recommended for elucidating this compound’s biosynthetic pathway in source organisms?

- Methodological Answer : Utilize multi-omics approaches:

- Transcriptomics : RNA-seq to identify upregulated genes in high-producing strains.

- Metabolomics : LC-MS/MS to trace intermediate metabolites.

- Gene knockout/CRISPR : Validate candidate genes’ roles in biosynthesis.

Isotopic labeling (e.g., ¹³C-glucose) can track precursor incorporation .

Q. How should researchers design pharmacokinetic studies for this compound to account for its low bioavailability?

- Methodological Answer : Use solubilization agents (e.g., cyclodextrins) or nanoformulations to enhance solubility. Employ LC-MS/MS for sensitive quantification in plasma/tissues. Include parallel in vitro assays (Caco-2 cell permeability, microsomal stability) to correlate in vivo data with absorption/metabolism parameters .

Q. What computational methods are most effective for predicting this compound’s molecular targets and mechanism of action?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) against target libraries (e.g., Protein Data Bank) combined with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound’s synthetic analogs?

- Methodological Answer :

- Publish detailed synthetic protocols (reagent ratios, reaction times, purification steps).

- Provide NMR/HRMS spectra for all intermediates and final compounds in supplementary data.

- Use open-source platforms (e.g., GitHub) to share computational workflows or analytical scripts .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For heterogeneous populations, use cluster analysis (e.g., k-means) to subgroup responses. Validate with bootstrap resampling to assess confidence intervals .

Tables for Methodological Reference

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| HPLC-DAD | Column: C18, Gradient: 5–100% MeCN | Purity assessment, quantification |

| HRMS | Resolution: >30,000, Ionization: ESI | Molecular formula confirmation |

| ¹H NMR | Solvent: CDCl₃, Frequency: 600 MHz | Structural elucidation of protons |

| Bioassay | Critical Controls | Data Interpretation |

|---|---|---|

| MTT cytotoxicity | Solvent control, Positive control | Normalize to untreated cells (100% viability) |

| COX-2 inhibition | NS-398 (positive inhibitor) | Compare IC₅₀ values across studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.